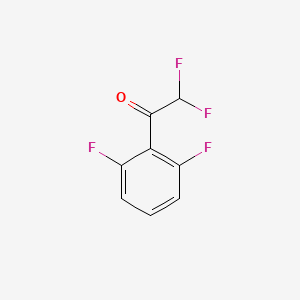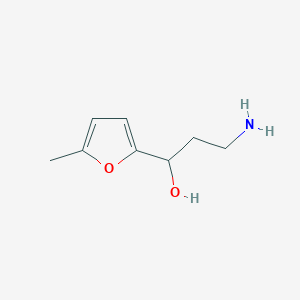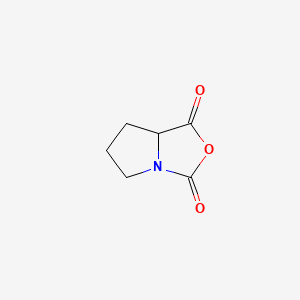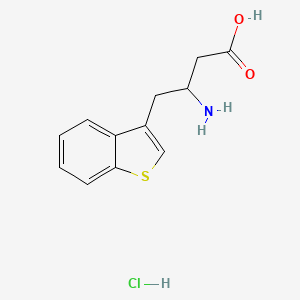
1-(2,6-Difluorophenyl)-2,2-difluoroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Difluorophenyl)-2,2-difluoroethan-1-one is an organic compound with the molecular formula C8H6F4O It is a derivative of acetophenone, where the phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions, and the ethanone moiety is substituted with two additional fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2,6-Difluorophenyl)-2,2-difluoroethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2,6-difluorobenzoyl chloride with difluoromethyl lithium. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually cooled to low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,6-Difluorophenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2,6-Difluorophenyl)-2,2-difluoroethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2,6-difluorophenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with the target molecules, increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,6’-Difluoroacetophenone: Similar structure but lacks the additional fluorine atoms on the ethanone moiety.
(E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with different substitution patterns.
Uniqueness
1-(2,6-Difluorophenyl)-2,2-difluoroethan-1-one is unique due to the presence of four fluorine atoms, which significantly influence its chemical reactivity and physical properties. The compound’s high fluorine content makes it particularly useful in applications requiring strong electron-withdrawing effects and enhanced stability.
Propriétés
Formule moléculaire |
C8H4F4O |
|---|---|
Poids moléculaire |
192.11 g/mol |
Nom IUPAC |
1-(2,6-difluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H4F4O/c9-4-2-1-3-5(10)6(4)7(13)8(11)12/h1-3,8H |
Clé InChI |
DKKAOYUAVSGBSU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)C(=O)C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[4-Amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B12091799.png)
![2-[3-(4-Methylphenyl)phenyl]acetic acid](/img/structure/B12091803.png)
